3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole
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Overview
Description
3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole is a synthetic organic compound characterized by the presence of a chloromethyl group, an iodine atom, and a trifluoroethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Introduction of the Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution using a trifluoroethyl halide.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst.
Iodination: The iodination step can be carried out using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl and iodine groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring and the halogenated groups.
Coupling Reactions: The iodine atom can be used in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Coupling Reactions: Palladium catalysts (Pd/C) and ligands like triphenylphosphine (PPh₃) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl or alkyne-substituted pyrazoles.
Scientific Research Applications
3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloromethyl and iodine groups can participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity. The pyrazole ring can interact with enzyme active sites or receptor binding pockets, contributing to the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 3-(Chloromethyl)-5-bromo-1-(2,2,2-trifluoroethyl)pyrazole
- 3-(Chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)pyrazole
- 3-(Chloromethyl)-5-iodo-1-(2,2,2-difluoroethyl)pyrazole
Uniqueness
3-(Chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole is unique due to the presence of both iodine and trifluoroethyl groups, which impart distinct chemical and physical properties. The iodine atom provides a site for cross-coupling reactions, while the trifluoroethyl group enhances the compound’s stability and lipophilicity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-5-iodo-1-(2,2,2-trifluoroethyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClF3IN2/c7-2-4-1-5(11)13(12-4)3-6(8,9)10/h1H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJKPXAVUIPHIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1CCl)CC(F)(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClF3IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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